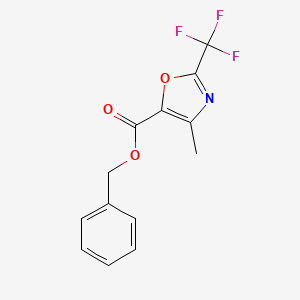

Benzyl 4-methyl-2-(trifluoromethyl)oxazole-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

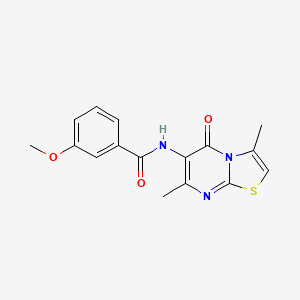

“Benzyl 4-methyl-2-(trifluoromethyl)oxazole-5-carboxylate” is a chemical compound with the molecular formula C13H10F3NO3 . It is used for pharmaceutical testing .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H10F3NO3/c1-8-10(20-12(17-8)13(14,15)16)11(18)19-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3 . This indicates the specific arrangement and bonding of atoms in the molecule.Physical And Chemical Properties Analysis

“Benzyl 4-methyl-2-(trifluoromethyl)oxazole-5-carboxylate” has a molecular weight of 285.22 . It is a colorless to yellow liquid and should be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación

Inhibitory Activity on Blood Platelet Aggregation

Benzyl 4-methyl-2-(trifluoromethyl)oxazole-5-carboxylate derivatives have been synthesized and evaluated for their inhibitory activity on blood platelet aggregation. These compounds, including methyl 5-substituted oxazole-4-carboxylates, show potential for therapeutic applications due to their aspirin-like effects in inhibiting platelet aggregation (Ozaki et al., 1983).

Synthesis of α-Trifluoromethyl α-Amino Acids

Research has demonstrated the use of benzyl 4-methyl-2-(trifluoromethyl)oxazole-5-carboxylate in the synthesis of α-trifluoromethyl α-amino acids. These acids, which have aromatic and heteroaromatic subunits, show the versatility of 5-benzyloxy-4-trifluoromethyl-1,3-oxazoles in synthetic chemistry (Burger et al., 2006).

Anticancer Activity

The compound has been used in the synthesis of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates, which have shown potent cytotoxic activity against various human cancer cell lines in vitro. This highlights its potential in developing new anticancer therapies (Pilyo et al., 2020).

Pseudopeptide Foldamers

The molecule has been employed in the design of pseudopeptide foldamers, offering promising avenues in materials science and drug design. Such applications are facilitated by its ability to form stable helical structures, which can be utilized in various functional materials and biological mimetics (Tomasini et al., 2003).

Macrolide Synthesis

Benzyl 4-methyl-2-(trifluoromethyl)oxazole-5-carboxylate derivatives have been used in the synthesis of macrolides, including (±)-recifeiolide and (±)-di-0-methylcurvularin. This demonstrates the compound's utility in creating complex organic molecules, which are crucial in pharmaceutical development (Wasserman et al., 1981).

Corrosion Inhibition on Carbon Steel

The compound has been synthesized and tested for its corrosion inhibition activity on carbon steel. This application in materials science showcases its potential in protecting metals from corrosion, an important aspect in industrial maintenance and operations (Insani et al., 2015).

Safety and Hazards

The compound has several hazard statements: H302, H315, H320, H335 . These indicate that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

benzyl 4-methyl-2-(trifluoromethyl)-1,3-oxazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3NO3/c1-8-10(20-12(17-8)13(14,15)16)11(18)19-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJPOLAQGBBIMJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=N1)C(F)(F)F)C(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2637295.png)

![N-(4-ethoxyphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2637297.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea](/img/structure/B2637299.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-methoxybenzoate](/img/structure/B2637306.png)

![7,8-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B2637307.png)

![[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]amine](/img/structure/B2637312.png)

![Methyl 4-({[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B2637313.png)

![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2637317.png)